1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O/c17-16(18,19)12-5-1-2-6-13(12)22-15(24)20-9-11-10-21-23-8-4-3-7-14(11)23/h1-8,10H,9H2,(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGSBBZOKOFFIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=C3C=CC=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches
The pyrazolo[1,5-a]pyridine scaffold is typically synthesized via cyclization reactions. A widely adopted method involves 1,3-dipolar cycloaddition between sydnones and propargylic derivatives. For example, the reaction of a bicyclic sydnone with propargyl alcohol under microwave irradiation yields the fused pyrazolo[1,5-a]pyridine system (Scheme 1).
Scheme 1: Cyclization via 1,3-Dipolar Cycloaddition
$$
\text{Sydnone} + \text{Propargyl alcohol} \xrightarrow{\text{MW, 120°C}} \text{Pyrazolo[1,5-a]pyridine derivative}
$$
Key conditions include solvent-free environments and microwave-assisted heating, which enhance reaction efficiency. Yields for analogous reactions range from 65–85% , depending on substituent electronic effects.
Three-Component Reactions
An alternative route employs 3-amino-1H-pyrazoles , aldehydes, and activated methylene compounds (e.g., malononitrile) in a one-pot cascade reaction. This method constructs the pyrazolo[1,5-a]pyridine core while introducing substituents at positions 5 and 7 (Table 1).
Table 1: Representative Three-Component Reaction Conditions
| Aldehyde | Methylene Compound | Yield (%) | Reference |
|---|---|---|---|
| Benzaldehyde | Malononitrile | 78 | |
| 4-Chlorobenzaldehyde | Ethyl cyanoacetate | 72 | |
| Furfural | Acetylacetone | 68 |
The reaction proceeds via imine formation, nucleophilic attack, and cyclization, with regioselectivity controlled by the electronic nature of the aldehyde.
Functionalization at Position 3: Introduction of the Methylamine Group
Chlorination and Nucleophilic Substitution
A common strategy involves chlorination at position 3 followed by displacement with ammonia or methylamine. For example, treatment of pyrazolo[1,5-a]pyridin-3-ol with phosphorus oxychloride (POCl₃) generates the corresponding chloride, which reacts with aqueous methylamine to yield pyrazolo[1,5-a]pyridin-3-ylmethylamine.
Scheme 2: Chlorination-Substitution Sequence
$$
\text{Pyrazolo[1,5-a]pyridin-3-ol} \xrightarrow{\text{POCl}3, \Delta} \text{3-Chloro derivative} \xrightarrow{\text{CH}3\text{NH}_2} \text{Methylamine product}
$$
Reductive Amination
For substrates containing a ketone or aldehyde group at position 3, reductive amination with methylamine and sodium cyanoborohydride (NaBH₃CN) provides direct access to the methylamine derivative. This method avoids harsh chlorination conditions and improves functional group tolerance.
Urea Bond Formation
Reaction with 2-(Trifluoromethyl)phenyl Isocyanate
The final step involves coupling pyrazolo[1,5-a]pyridin-3-ylmethylamine with 2-(trifluoromethyl)phenyl isocyanate in anhydrous dichloromethane (DCM) at ambient temperature.
Scheme 3: Urea Synthesis
$$
\text{R-NH}_2 + \text{Ar-NCO} \rightarrow \text{R-NH-C(O)-NH-Ar}
$$
Optimized Conditions:
Dynamic Covalent Chemistry Insights
Studies on pyrazole-urea bonds (PzUBs) reveal that the reaction proceeds via a reversible mechanism, with equilibrium favoring urea formation at room temperature. DFT calculations indicate a low activation energy barrier (18.5 kcal mol⁻¹ ) for the forward reaction, ensuring high conversion rates.
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash column chromatography using silica gel and a gradient of ethyl acetate/hexanes. Analytical HPLC confirms purity (>95%), while NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) verify structural integrity.
Crystallographic Analysis
Single-crystal X-ray diffraction of analogous ureas confirms the planar geometry of the urea moiety and the orthogonal orientation of the trifluoromethylphenyl group relative to the pyrazolopyridine core.
Challenges and Optimization Strategies
- Regioselectivity in Cyclization: Electron-deficient aldehydes improve yields in three-component reactions by stabilizing transition states.
- Urea Stability: While PzUBs are stable at room temperature, prolonged heating (>100°C) induces reversible dissociation, necessitating mild reaction conditions.
- Solvent Choice: Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates but may complicate purification.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated solvents, strong bases or acids, elevated temperatures.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases like cancer, inflammation, or infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s key structural elements—pyrazolo[1,5-a]pyridine core, urea linker, and aryl substituents—are shared with several analogs. Differences in substituent position and electronic properties critically influence biological activity and physicochemical parameters.
Table 1: Structural and Functional Comparison
Key Observations :
- Core Heterocycle: Pyrazolo[1,5-a]pyridine (target) vs. Pyrimidine cores may enhance planar rigidity, affecting target binding .
- Substituent Position : The 2-CF₃ group (target) vs. 3-CF₃ (e.g., P00519 ) introduces steric and electronic differences. Ortho-substituted CF₃ groups may hinder rotation, improving selectivity .
- Linker Modifications : Propyl linkers (e.g., compound in ) vs. direct methyl linkages (target) influence conformational flexibility and bioavailability.
Critical Analysis of Divergences
- Heterocycle Impact : Pyrazolo[1,5-a]pyridine (target) vs. pyrimidine (e.g., ) alters π-π stacking and hydrogen-bonding networks, critical for target engagement.
- Substituent Position : Meta-CF₃ (e.g., ) vs. ortho-CF₃ (target) may sterically hinder binding to flat enzyme active sites.
- Synthetic Accessibility : Fusion-based syntheses (e.g., ) vs. stepwise coupling (e.g., ) affect scalability and purity.
Biological Activity
1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound that belongs to the pyrazolo[1,5-a]pyridine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Structure and Properties
The compound can be structurally represented as follows:
This compound features a pyrazolo[1,5-a]pyridine moiety linked to a trifluoromethylphenyl group through a urea linkage, which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds in the pyrazolo series. For instance, a similar derivative, 1-[3-(trifluoromethyl)benzyl]urea (BPU), exhibited significant cytotoxic effects against various cancer cell lines such as Jurkat, HeLa, and MCF-7. The IC50 values were reported to be as low as 4.64 µM for Jurkat cells, indicating strong antiproliferative activity .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-[3-(trifluoromethyl)benzyl]urea (BPU) | Jurkat | 4.64 ± 0.08 | Cell cycle arrest in sub-G1 phase |
| HeLa | Not reported | Apoptosis induction | |
| MCF-7 | Not reported | Antiangiogenic effects |
The mechanism by which these compounds exert their anticancer effects often involves interference with cellular processes such as DNA synthesis and cell cycle regulation. The docking studies indicated that BPU binds effectively to matrix metalloproteinases (MMP-2 and MMP-9), which are critical in tumor progression and metastasis . The binding energies recorded were -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9, suggesting a strong affinity that could inhibit their enzymatic activities.
Case Studies
In vitro studies employing flow cytometry demonstrated that BPU induced cell cycle arrest in the sub-G1 phase in Jurkat cells, suggesting an apoptotic mechanism . Additionally, antiangiogenic assays using the chick chorioallantoic membrane model showed that BPU significantly inhibited blood vessel formation, supporting its potential as an anticancer agent through dual mechanisms: direct cytotoxicity and inhibition of tumor vascularization.
Synthesis and Derivatives
The synthesis of pyrazolo[1,5-a]pyridine derivatives typically involves condensation reactions between aminopyrazoles and electrophilic carbonyl compounds. This synthetic pathway allows for the introduction of various functional groups that can enhance biological activity .
Table 2: Synthetic Pathways for Pyrazolo Derivatives
| Starting Material | Reaction Type | Product |
|---|---|---|
| Aminopyrazole + Aldehyde/Ketone | Condensation | Pyrazolo[1,5-a]pyridine |
| Pyrazole + Isocyanate | Urethane Formation | Urea derivatives |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea, and how can purity be maximized?
- Methodology :
- Step 1 : Condensation of pyrazolo[1,5-a]pyridine-3-carbaldehyde with a trifluoromethylphenyl isocyanate derivative under anhydrous conditions (e.g., DMF or THF, 0–5°C) .
- Step 2 : Use of triethylamine as a catalyst to facilitate urea bond formation .
- Purification : Recrystallization in ethanol or column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to achieve >95% purity .
- Key Data :
| Reaction Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Initial coupling | 65–70 | 85–90 |
| Final product | 45–50 | 95–99 |
Q. How can structural characterization of this compound be performed to confirm its identity?
- Analytical Techniques :
- NMR : and NMR to confirm pyrazolo-pyridine and trifluoromethylphenyl moieties (e.g., δ 8.2–8.5 ppm for pyridine protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 377.12) .
- IR Spectroscopy : Urea carbonyl stretch at ~1650–1680 cm .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of this compound to kinase targets (e.g., EGFR)?
- Methodology :
- Molecular Docking : Use AutoDock Vina for high-throughput screening. Parameters: exhaustiveness = 32, grid box centered on ATP-binding site .
- Key Interactions : Hydrogen bonding between urea carbonyl and Met769 (distance ~2.95 Å), hydrophobic interactions with trifluoromethyl groups and Leu694 .
- Validation : Compare docking scores (ΔG ~-9.2 kcal/mol) with experimental IC values from kinase inhibition assays .
Q. How can contradictory data on biological activity (e.g., varying IC across assays) be resolved?
- Troubleshooting Framework :
- Assay Conditions : Test pH sensitivity (e.g., activity loss at pH >7.5 due to urea hydrolysis) .
- Cellular Models : Compare results in HEK293 (overexpressing EGFR) vs. A549 (wild-type EGFR) to isolate target-specific effects .
- Metabolic Stability : Use liver microsomes to assess degradation rates (e.g., t <30 min suggests rapid metabolism) .
Q. What structural modifications enhance solubility without compromising target binding?
- SAR Insights :
- Pyrazolo-pyridine Core : Substituents at position 6 (e.g., methoxy) improve water solubility (logP reduction by ~0.5) .
- Urea Linker : Replace methyl groups with polar moieties (e.g., hydroxyethyl) to increase hydrophilicity .
- Data Table :
| Modification | Solubility (mg/mL) | IC (nM) |
|---|---|---|
| Parent Compound | 0.12 | 85 |
| 6-Methoxy derivative | 0.45 | 92 |
| Hydroxyethyl urea | 0.78 | 105 |
Q. How does the trifluoromethyl group influence pharmacokinetic properties?
- Mechanistic Insights :
- Metabolic Resistance : CF groups reduce oxidative metabolism (CYP3A4 inhibition <20% at 10 µM) .
- Membrane Permeability : LogD increases by ~0.3 compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
